molecular formula C5H5FN2 B167992 5-Amino-2-fluoropyridine CAS No. 1827-27-6

5-Amino-2-fluoropyridine

Cat. No.: B167992
CAS No.: 1827-27-6
M. Wt: 112.1 g/mol
InChI Key: YTHMOBMZVVFNBE-UHFFFAOYSA-N
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Description

5-Amino-2-fluoropyridine is an organic compound with the molecular formula C5H5FN2 It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by fluorine and amino groups, respectively

Biochemical Analysis

Biochemical Properties

5-Amino-2-fluoropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound is known to act as a reagent in the preparation of integrase inhibiting antiviral agents . The interaction of this compound with enzymes involved in these reactions can lead to the formation of biologically active compounds that have potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the activity of certain proteins involved in cell signaling, leading to changes in cellular responses . Additionally, the presence of the fluorine atom in the pyridine ring can enhance the compound’s ability to interact with specific cellular targets, thereby influencing gene expression and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. The amino group in this compound can form hydrogen bonds with active sites of enzymes, leading to enzyme inhibition or activation . Additionally, the fluorine atom can participate in electrostatic interactions, further stabilizing the binding of this compound to its targets. These interactions can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits good stability under standard laboratory conditions . Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce changes in cellular function, including alterations in cell signaling and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or modulation of cellular pathways . At higher doses, this compound can induce toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolic pathways . For example, this compound has been shown to affect the activity of enzymes involved in the metabolism of nucleotides and amino acids, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues . The presence of the fluorine atom in the pyridine ring can enhance the compound’s ability to cross cellular membranes and reach intracellular targets. Additionally, binding proteins can influence the distribution and bioavailability of this compound within the body.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For instance, this compound may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression . Alternatively, the compound may be directed to the mitochondria, affecting mitochondrial function and energy metabolism. The specific localization of this compound within cells can significantly impact its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluoropyridine typically involves multiple steps. One common method starts with 2-nitro-5-halogenated pyridine, which undergoes a halogen replacement reaction with a fluorine reagent such as potassium fluoride, cesium fluoride, or tetrafluoroborate under heating conditions. The resulting 2-nitro-5-fluoropyridine is then reduced using a catalyst and a reducing agent like hydrogen to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of inert gas protection and specific solvent systems are crucial to maintaining the stability of intermediates and the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Amino-2-fluoropyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-5-fluoropyridine
  • 3-Amino-2-fluoropyridine
  • 4-Amino-2-fluoropyridine

Comparison: 5-Amino-2-fluoropyridine is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring. This positioning influences its reactivity and interaction with biological targets. Compared to its analogs, this compound exhibits distinct chemical properties that make it more suitable for certain applications, such as enzyme inhibition and receptor modulation .

Properties

IUPAC Name

6-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHMOBMZVVFNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356082
Record name 5-Amino-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1827-27-6
Record name 6-Fluoro-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1827-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-fluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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